molecular formula C11H16BrNO2 B13457743 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide

4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide

Cat. No.: B13457743
M. Wt: 274.15 g/mol
InChI Key: DKUDQLQGIGWBOO-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Benzene Ring: The piperidine ring is then attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions.

    Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds.

Scientific Research Applications

4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.

    4-(Piperidin-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups at different positions.

Uniqueness

4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

4-piperidin-4-ylbenzene-1,3-diol;hydrobromide

InChI

InChI=1S/C11H15NO2.BrH/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8;/h1-2,7-8,12-14H,3-6H2;1H

InChI Key

DKUDQLQGIGWBOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)O)O.Br

Origin of Product

United States

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